molecular formula C5H7N3O3 B12832727 ((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid

((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid

Cat. No.: B12832727
M. Wt: 157.13 g/mol
InChI Key: LCLXKXQXSIOCIC-UHFFFAOYSA-N
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Description

((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, biology, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid typically involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by further functionalization to introduce the carbamic acid group. The reaction conditions often include the use of polar solvents such as water or ethanol, and the process may require heating to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, ((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Imidazole derivatives have been shown to exhibit activity against a range of pathogens, making them promising candidates for drug development .

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. They have been investigated for their anti-inflammatory, antitumor, and antidiabetic activities .

Industry

In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of ((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, leading to cell lysis and death. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A basic imidazole ring without additional functional groups.

    Benzimidazole: An imidazole ring fused with a benzene ring.

    Thiazole: A five-membered ring containing sulfur and nitrogen atoms.

Uniqueness

((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid is unique due to the presence of both the imidazole ring and the carbamic acid group. This combination imparts distinct chemical and biological properties, making it more versatile compared to simpler imidazole derivatives .

Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

(2-oxo-1,3-dihydroimidazol-4-yl)methylcarbamic acid

InChI

InChI=1S/C5H7N3O3/c9-4-6-1-3(8-4)2-7-5(10)11/h1,7H,2H2,(H,10,11)(H2,6,8,9)

InChI Key

LCLXKXQXSIOCIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N1)CNC(=O)O

Origin of Product

United States

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